molecular formula C11H19NO3 B13188427 Ethyl 1-oxa-4-azaspiro[4.5]decane-3-carboxylate

Ethyl 1-oxa-4-azaspiro[4.5]decane-3-carboxylate

Cat. No.: B13188427
M. Wt: 213.27 g/mol
InChI Key: ANQZLBBJUWKLIV-UHFFFAOYSA-N
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Description

Ethyl 1-oxa-4-azaspiro[45]decane-3-carboxylate is a spirocyclic compound characterized by a unique structure that includes both an oxazolidine and a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-oxa-4-azaspiro[4.5]decane-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-aminophenol with α-glycolic acid or lactic acid, followed by metal-catalyzed oxidative cyclization to form the spirocyclic structure . The reaction conditions are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-oxa-4-azaspiro[4.5]decane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

Ethyl 1-oxa-4-azaspiro[4.5]decane-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 1-oxa-4-azaspiro[4.5]decane-3-carboxylate involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit enzymes or modulate receptors by binding to their active sites. The exact pathways involved depend on the specific application and the structure of the derivative being used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-oxa-4-azaspiro[4.5]decane-3-carboxylate is unique due to its specific combination of an oxazolidine ring and a carboxylate group. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

Ethyl 1-oxa-4-azaspiro[4.5]decane-3-carboxylate is a compound of considerable interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological potential.

Chemical Structure and Synthesis

This compound features a spirocyclic structure that contributes to its biological activity. The synthesis typically involves multi-step reactions that may include the formation of the spirocyclic core through cyclization reactions, often utilizing catalysts to enhance yields.

StepReaction TypeConditionsYield
1CyclizationMetal-catalyzedHigh
2FunctionalizationVaries by substituentModerate to High
3PurificationChromatographyHigh

Antitumor Activity

Research indicates that derivatives of the spirocyclic structure, including this compound, exhibit significant antitumor properties. A study evaluated several related compounds against various cancer cell lines:

  • A549 (Lung Cancer) : Compounds showed IC50 values ranging from 0.18 to 0.19 µM.
  • MDA-MB-231 (Breast Cancer) : Notable compounds exhibited IC50 values as low as 0.08 µM.
  • HeLa (Cervical Cancer) : Effective compounds had IC50 values around 0.14 µM.

These findings suggest that the compound may act through mechanisms involving apoptosis induction and cell cycle arrest, although specific pathways remain to be fully elucidated .

The exact mechanism of action for this compound is not fully understood; however, it is hypothesized that its biological activity may be linked to:

  • Binding Affinity : Interaction with specific cellular targets, potentially influencing signaling pathways related to cell proliferation and survival.
  • Reactive Functional Groups : The presence of carboxylic acid and ester functionalities may facilitate interactions with biomolecules such as proteins and nucleic acids.

Study on Anticancer Properties

A notable study synthesized a series of derivatives based on the spirocyclic framework and evaluated their anticancer activity. Among these, compounds derived from Ethyl 1-oxa-4-azaspiro[4.5]decane demonstrated promising results against multiple cancer cell lines, indicating a potential for further development in cancer therapeutics .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
Compound AMethyl group at position 8Moderate antitumor activity
Compound Btert-butyl substitutionEnhanced lipophilicity; variable activity
Compound CEthyl group at position 8Variation in solubility; promising activity

This comparative analysis highlights how slight modifications in structure can significantly impact biological properties.

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

ethyl 1-oxa-4-azaspiro[4.5]decane-3-carboxylate

InChI

InChI=1S/C11H19NO3/c1-2-14-10(13)9-8-15-11(12-9)6-4-3-5-7-11/h9,12H,2-8H2,1H3

InChI Key

ANQZLBBJUWKLIV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1COC2(N1)CCCCC2

Origin of Product

United States

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